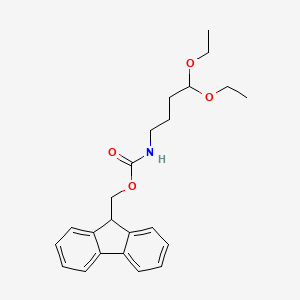
(9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate is a chemical compound that is widely used in organic synthesis. It is known for its role as a protecting group for amines, which is crucial in peptide synthesis and other organic reactions. The compound has the molecular formula C19H23NO3 and is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which provides stability and ease of removal under specific conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate typically involves the protection of the amine group using the Fmoc group. One common method is to react 4-amino-butyraldehyde diethyl acetal with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
(9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetal group can be hydrolyzed under acidic conditions to yield the corresponding aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid in water.
Major Products Formed
Oxidation: 4-amino-butanoic acid.
Reduction: 4-amino-butanol.
Substitution: 4-amino-butyraldehyde.
科学研究应用
(9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of (9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate involves the protection of the amine group through the formation of a stable Fmoc-carbamate. This protects the amine from unwanted reactions during synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, to regenerate the free amine. The molecular targets and pathways involved are primarily related to the protection and deprotection of amines in synthetic processes.
相似化合物的比较
Similar Compounds
N-Boc-4-amino-butyraldehyde diethyl acetal: Similar protecting group but uses a tert-butyloxycarbonyl (Boc) group instead of Fmoc.
N-Cbz-4-amino-butyraldehyde diethyl acetal: Uses a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
(9H-Fluoren-9-yl)methyl (4,4-diethoxybutyl)carbamate is unique due to the Fmoc group’s stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis, where the protection and deprotection steps need to be efficient and selective.
属性
分子式 |
C23H29NO4 |
|---|---|
分子量 |
383.5 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-(4,4-diethoxybutyl)carbamate |
InChI |
InChI=1S/C23H29NO4/c1-3-26-22(27-4-2)14-9-15-24-23(25)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,3-4,9,14-16H2,1-2H3,(H,24,25) |
InChI 键 |
MDRBIPAFAPBYEO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


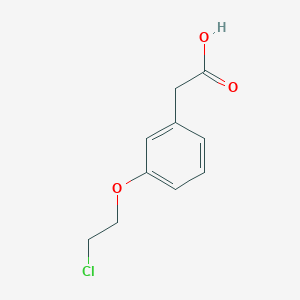
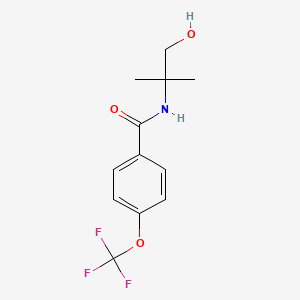
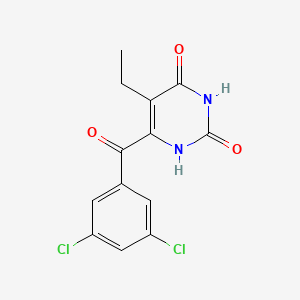
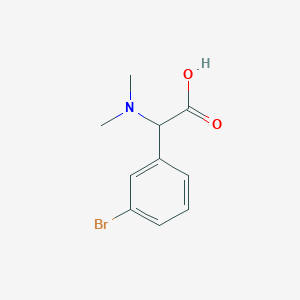
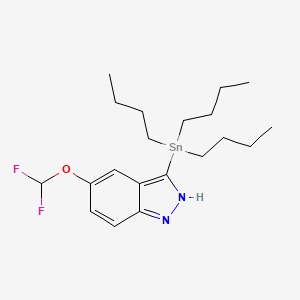

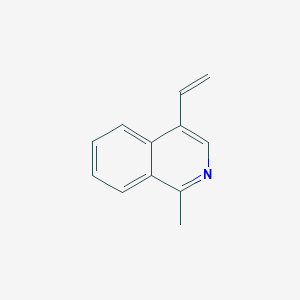
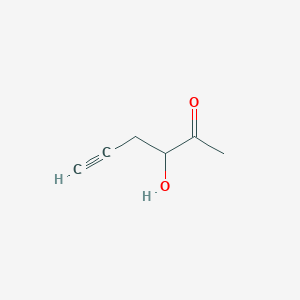
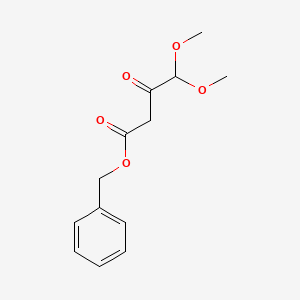
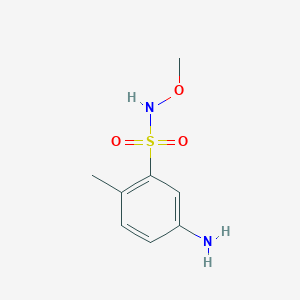
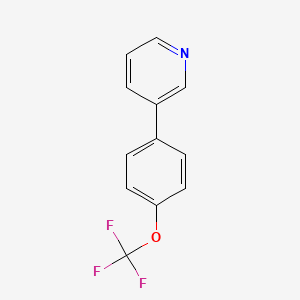
![3-{3-[(5-methyl-1H-1,2,4-triazol-3-yl)thio]propoxy}benzonitrile](/img/structure/B8356101.png)
![Pyrido[2,3-a]phenazine-11-carboxylic acid](/img/structure/B8356109.png)
![[(2-Bromophenyl)-hydrazono]-cyanoacetic acid ethyl ester](/img/structure/B8356116.png)
